PACA
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Overview
Description
Propargyl caffeamide, also known as N-Propargyl Caffeamide (PACA), is a derivative of caffeic acid . It has been studied for its potential in ameliorating dopaminergic neuronal loss and motor dysfunctions in Parkinson’s disease models .
Synthesis Analysis
The synthesis of N-Propargyl caffeate amide (this compound) involves transforming this compound into di-O-acetyl-caffeic acid N-hydroxysuccinimide ester via the reaction with N,N′-disuccinimidyl carbonate in DMF .
Molecular Structure Analysis
The molecular structure of this compound was generated using ChemBioDraw Ultra 12.0 software .
Chemical Reactions Analysis
The chemical reactions involving propargyl derivatives have been studied extensively. The reaction pathway often involves an η3-allenylmetal intermediate, which gives a (σ-allenylic)metal complex as well as a (σ-propargylic)metal complex .
Scientific Research Applications
Antimicrobial Potential Against Oral Microbes : Caffeamide derivatives, including Propargyl caffeamide, have been investigated for their antimicrobial properties, particularly against oral disease microbes. These derivatives, including 26G and 36M, demonstrated antimicrobial activities, suggesting potential applications in dental medicine to cure or prevent oral diseases (Shih et al., 2022).
Cardioprotective Effects : A derivative of caffeic acid, N-propyl caffeamide (PCA), has shown cardioprotective potential against ischemia-reperfusion (I/R) injury in mice. This study highlighted PCA's ability to reduce myocardial infarct size and the release of myocardial enzymes, indicating its potential as a pharmacological treatment for myocardial infarction (Cheng et al., 2017).
Neuroprotective Effects in Parkinson’s Disease Model : N-propargyl caffeamide (PACA) was found to ameliorate dopaminergic neuronal loss and motor dysfunctions in a mouse model of Parkinson’s Disease. The study suggested that this compound could increase nerve growth factor (NGF) levels and activate neurotrophic signaling pathways, highlighting its therapeutic potential in neurodegenerative diseases (Luo et al., 2018).
Anti-Inflammatory and Immune Modulating Effects : Studies on Propolis and its constituent caffeic acid (which is structurally related to Propargyl caffeamide) have demonstrated anti-inflammatory and immunomodulatory activities. These effects could be related to the suppression of NF-κB and MAPK activation in macrophages, suggesting its use as a natural source of anti-inflammatory drugs (Bufalo et al., 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxyphenyl)-N-prop-2-ynylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-13-12(16)6-4-9-3-5-10(14)11(15)8-9/h1,3-6,8,14-15H,7H2,(H,13,16)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHSUNWAPXINQU-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C=CC1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)/C=C/C1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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